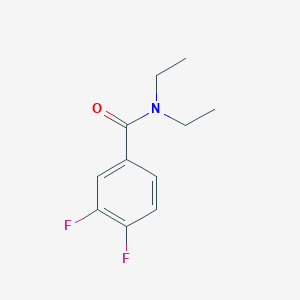

N,N-diethyl-3,4-difluorobenzamide

Description

Fluorine atoms are known to enhance metabolic stability and binding affinity in bioactive molecules , and the diethylamino group may influence solubility and pharmacokinetic properties compared to analogs with bulkier substituents.

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

N,N-diethyl-3,4-difluorobenzamide |

InChI |

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

QMPRMGVJCXXVQG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

CI-1040 (PD184352)

- Structure: 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide.

- Target : MEK1/2 kinase inhibitor (IC₅₀ = 17 nM) .

- Applications : Investigated for cancer therapy in phase 2 trials but discontinued due to low bioavailability and insufficient antitumor efficacy .

- Metabolism: Undergoes extensive oxidative metabolism (14 metabolites identified), with PD-0184264 (zapnometinib) as a major active metabolite exhibiting 30-fold higher plasma concentrations .

Comparison: Unlike CI-1040, N,N-diethyl-3,4-difluorobenzamide lacks the chloro-iodophenylamino and cyclopropylmethoxy groups critical for MEK binding. The diethyl group may reduce metabolic stability compared to CI-1040’s cyclopropane ring, which contributes to its oral activity .

LY294002

- Structure: 2-(Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (structurally similar to CI-1040).

- Target : PI3 kinase inhibitor.

- Applications : Research tool for studying PI3K-Akt signaling; used at 40 µM in cell-based assays .

Comparison: Both LY294002 and this compound share a difluorobenzamide core, but LY294002’s chloro-iodophenylamino group aligns it closer to CI-1040 in targeting kinase pathways. The absence of this moiety in the diethyl variant suggests divergent biological targets.

Diflubenzuron

- Structure: N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide.

- Target : Chitin synthesis inhibitor.

- Applications : Agricultural pesticide targeting insect larvae .

Comparison: Diflubenzuron’s 2,6-difluoro substitution and urea linkage contrast with the 3,4-difluoro and diethylamide groups of this compound. This highlights how positional fluorination and side-chain modifications dictate application specificity (pesticidal vs.

Data Table: Key Comparative Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.